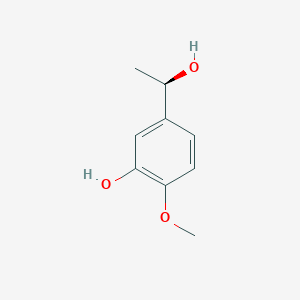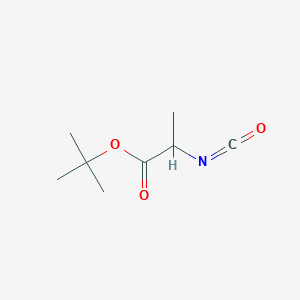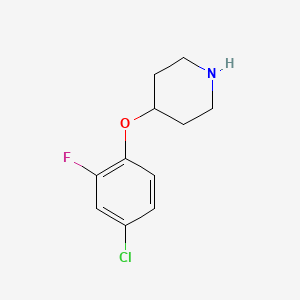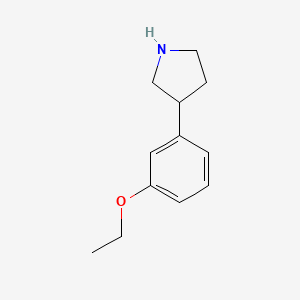
3-(3-Ethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a 3-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or fully reduced pyrrolidine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(3-Ethoxyphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on neurotransmitter receptors in the nervous system, influencing signal transduction pathways.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the ethoxyphenyl substitution.
3-Phenylpyrrolidine: Similar structure but without the ethoxy group.
3-(3-Methoxyphenyl)pyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 3-(3-Ethoxyphenyl)pyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Properties
CAS No. |
1082881-60-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)11-6-7-13-9-11/h3-5,8,11,13H,2,6-7,9H2,1H3 |
InChI Key |
FXADNCSEGSPDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



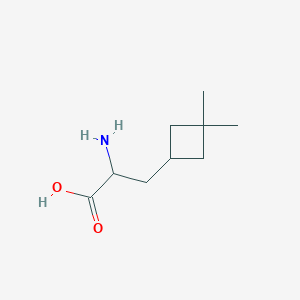
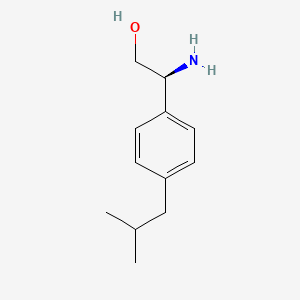

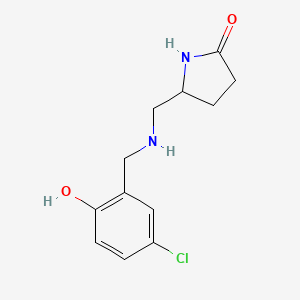
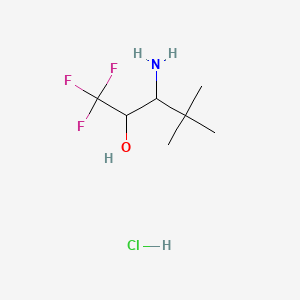

![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)

